N-(4-氟苯甲基)-2-((5-(4-甲氧基苯基)-1-甲基-1H-咪唑-2-基)硫)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.科学研究应用
合成与结构分析
研究深入探讨了具有与 N-(4-氟苄基)-2-((5-(4-甲氧基苯基)-1-甲基-1H-咪唑-2-基)硫代)乙酰胺结构相似性的化合物的合成,重点关注其化学合成、表征和潜在的生物活性。例如,关于涉及咪唑和噻二唑部分的新型化合物合成的研究揭示了它们的结构和光谱性质的见解 (Banu 等,2013),表明此类化合物在开发治疗剂中的重要性。
潜在的生物活性
具有咪唑、噻二唑和乙酰胺基团的化合物已对其生物活性进行了探索,包括抗炎、细胞毒性和潜在的抗精神病作用。相关化合物的抗炎活性一直是一个重点,一些衍生物在这方面显示出显着的活性 (Khalifa & Abdelbaky,2008)。这表明具有类似结构的化合物可能在治疗炎症相关疾病的治疗应用中具有潜力。
此外,已评估咪唑噻二唑衍生物对各种癌细胞系的细胞毒活性,其中一些显示出有希望的结果 (Ding 等,2012)。这些发现突出了此类化合物在癌症研究中的潜力,特别是在识别新的抗癌剂方面。
安全和危害
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
未来方向
This involves predicting or suggesting future research directions based on the current understanding of the compound.
Please note that the availability of this information depends on how much research has been done on the compound. For lesser-known compounds, some or all of this information may not be available. If you have a specific compound that is well-studied, I might be able to provide more detailed information.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-24-18(15-5-9-17(26-2)10-6-15)12-23-20(24)27-13-19(25)22-11-14-3-7-16(21)8-4-14/h3-10,12H,11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZDCNFZGFCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。